3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester
Overview
Description
3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester (CAS# 70073-58-4) is a research chemical . It has a molecular weight of 232.21 and a molecular formula of C10H17O4P . The IUPAC name is 1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one .
Molecular Structure Analysis
The molecular structure of this compound includes a phosphonic acid group attached to a 3-methyl-2-oxohept-5-ynyl group . The canonical SMILES representation is CC#CCC©C(=O)CP(=O)(OC)OC .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 52.6, a complexity of 315, and a XLogP3 of 0.8 . It has 15 heavy atoms, 4 hydrogen bond acceptors, and no hydrogen bond donors . The compound is canonicalized .Scientific Research Applications
Reactions with Amines : The reaction of similar phosphonate esters with various amines has been studied, leading to the formation of novel cyclic phosphonic analogues (Budzisz & Pastuszko, 1999).
Addition Reactions : Studies have shown that dimethylphosphorous acid adds to certain compounds to form different esters, which is indicative of the reactive nature of these phosphonates (Arbuzov et al., 1974).
Alkylation Studies : The alkylation of aminoalkylphosphonic esters, including the preparation of dimethyl derivatives, has been explored, demonstrating the versatility of phosphonic esters in organic synthesis (Medved' & Kabachnik, 1955).
Flame Resistance in Textiles : Phosphonate esters have been used to impart flame resistance to cotton textiles, highlighting their utility in material sciences (Chang et al., 2007).
Stereochemistry and Orientation in Reactions : The stereochemical aspects and orientation of reactions involving dimethyl esters of alkadienephosphonic acids have been studied, which is relevant for understanding the chemical behavior of similar compounds (Angelov et al., 1982).
Polymer Synthesis : Phosphonate esters are involved in the preparation of polymeric phosphonate esters with potential applications in various fields. This demonstrates their role in polymer chemistry (Branham et al., 2000).
Antimicrobial Properties : Tris phosphonates, including those with phosphonic acid dimethyl esters, have been synthesized and found to possess antimicrobial properties, indicating potential biomedical applications (Kumar et al., 2011).
Environmental Detection : Methods have been developed to detect PCH3-containing compounds, including those forming methylphosphonic acid as a breakdown product, in surface waters, which is important for environmental monitoring (Verweij et al., 1979).
Properties
IUPAC Name |
1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17O4P/c1-5-6-7-9(2)10(11)8-15(12,13-3)14-4/h9H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQKMSOVMMCNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453069 | |
Record name | 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70073-58-4 | |
Record name | 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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